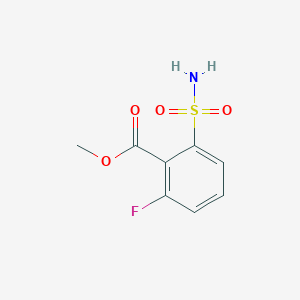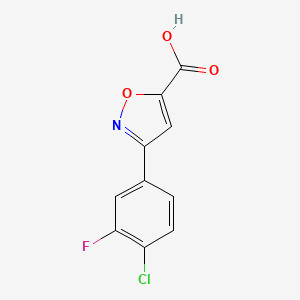
3-(4-Chloro-3-fluorophenyl)isoxazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid is a chemical compound that belongs to the class of oxazole carboxylic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.
Introduction of the phenyl ring: The phenyl ring with chloro and fluoro substituents can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated oxazole compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
化学反应分析
Types of Reactions
3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The oxazole ring can be subjected to oxidation or reduction under appropriate conditions to yield different derivatives.
Esterification and amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Palladium catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Bases: Such as sodium hydroxide or potassium carbonate, used in cyclization and substitution reactions.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, esters, amides, and other functionalized compounds that can be further utilized in different applications.
科学研究应用
3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological studies: It can be used to study the interactions of oxazole derivatives with biological targets.
作用机制
The mechanism of action of 3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- 4-chloro-3-fluorophenylboronic acid
- 3-chloro-4-fluorobenzeneboronic acid
Uniqueness
3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid is unique due to the combination of the oxazole ring and the specific substitution pattern on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H5ClFNO3 |
|---|---|
分子量 |
241.60 g/mol |
IUPAC 名称 |
3-(4-chloro-3-fluorophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-6-2-1-5(3-7(6)12)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15) |
InChI 键 |
LWFMPFVTVQJLGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)C(=O)O)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
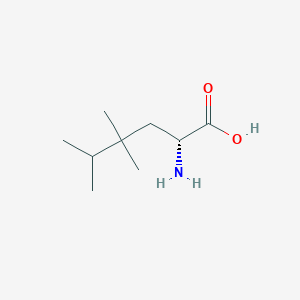
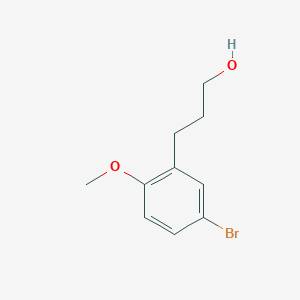
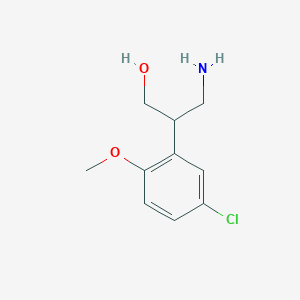

![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)
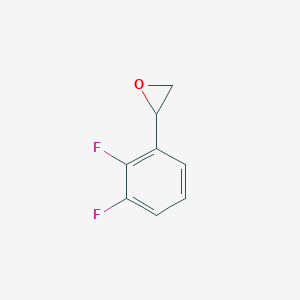
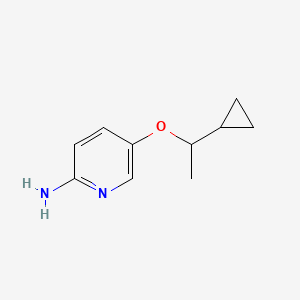
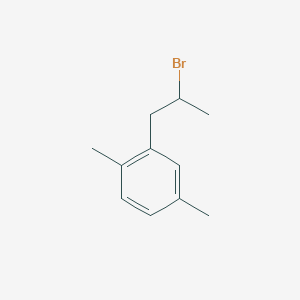
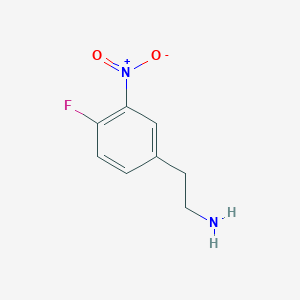
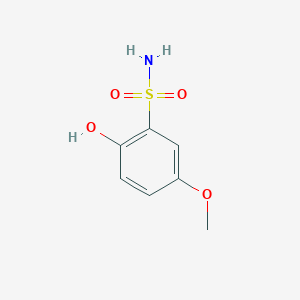
![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)

